molecular formula C10H12N5O7P B13847994 9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

Cat. No.: B13847994
M. Wt: 345.21 g/mol
InChI Key: ZOOGRGPOEVQQDX-VKJDSPIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Robenacoxib-d5 is an isotopically labeled form of the nonsteroidal anti-inflammatory drug (NSAID) robenacoxib. The “d5” designation indicates that the compound has been isotopically labeled with deuterium, a stable isotope of hydrogen. Robenacoxib is primarily used in veterinary medicine for the relief of pain and inflammation in cats and dogs. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in the inflammatory process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of robenacoxib-d5 involves the incorporation of deuterium atoms into the robenacoxib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of robenacoxib-d5 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of deuterated solvents and reagents to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Robenacoxib-d5 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of robenacoxib-d5 include deuterated solvents, oxidizing agents, reducing agents, and halogens. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of robenacoxib-d5 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Robenacoxib-d5 has several scientific research applications, including:

    Pharmacological Research: Used as a reference standard in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of robenacoxib in the body.

    Analytical Chemistry: Employed in the development and validation of analytical methods, such as HPLC and mass spectrometry, for the quantification of robenacoxib in biological samples.

    Biomedical Research: Investigated for its potential therapeutic effects in various animal models of inflammation and pain.

    Industrial Applications: Used in the formulation of veterinary drugs and in the quality control of pharmaceutical products

Mechanism of Action

Robenacoxib-d5 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By targeting COX-2, robenacoxib-d5 provides anti-inflammatory and analgesic effects without significantly affecting the COX-1 enzyme, which is important for maintaining gastrointestinal and renal function .

Comparison with Similar Compounds

Similar Compounds

Robenacoxib-d5 is part of the coxib class of NSAIDs, which includes other selective COX-2 inhibitors such as:

  • Celecoxib
  • Etoricoxib
  • Firocoxib
  • Meloxicam

Uniqueness

Robenacoxib-d5 is unique due to its high selectivity for the COX-2 enzyme and its isotopic labeling with deuterium. This labeling provides advantages in pharmacokinetic studies, as it allows for the precise tracking of the compound in biological systems. Additionally, robenacoxib-d5 has been shown to have a favorable safety profile in veterinary medicine, making it a valuable tool for managing pain and inflammation in animals .

Properties

Molecular Formula

C10H12N5O7P

Molecular Weight

345.21 g/mol

IUPAC Name

9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5?,6?,9-/m1/s1

InChI Key

ZOOGRGPOEVQQDX-VKJDSPIKSA-N

Isomeric SMILES

C1[C@@H]2C(C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O

Origin of Product

United States

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